molecular formula C8H20BrN B183432 N-Octylamine hydrobromide CAS No. 14846-47-0

N-Octylamine hydrobromide

Cat. No. B183432
CAS RN: 14846-47-0
M. Wt: 210.16 g/mol
InChI Key: GIDDQKKGAYONOU-UHFFFAOYSA-N
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Description

N-Octylamine Hydrobromide, also known as n-Octylammonium Bromide, is a chemical compound with the molecular formula C8H19N·HBr and a molecular weight of 210.16 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of N-Octylamine Hydrobromide consists of an octylamine molecule (C8H19N) and a hydrobromide ion (HBr) .


Chemical Reactions Analysis

Amines, including N-Octylamine, can undergo various reactions such as alkylation and acylation . Alkylation involves the reaction of amines with a primary alkyl halide . Acylation of primary and secondary amines can occur through nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

N-Octylamine Hydrobromide is a solid at 20°C . It has a melting point of 208°C and is soluble in water . It is hygroscopic, meaning it readily absorbs moisture from the environment .

Scientific Research Applications

  • Skin Penetration Studies : Cummings (1969) investigated the effects of temperature and concentration on the penetration of N-octylamine through human skin. The study found that the rate of penetration increased with both temperature and concentration, inducing effects like wheal formation and erythema in human volunteers (Cummings, 1969).

  • Separation of Metal Ions : Shete and Shinde (1981) explored the use of Tri-n-octylamine for the extraction and separation of vanadium(V) and niobium(V) from succinate solutions. This study demonstrated the potential of N-octylamine derivatives in the field of metal ion extraction and analysis (Shete & Shinde, 1981).

  • Deamination of Aliphatic Amines : Tenne et al. (1985) investigated the deamination of n-octylamine and n-decylamine in various tissues, using a bioluminescence technique. This study contributed to understanding the selectivity of these amines as substrates for monoamine oxidase A and B (Tenne, Youdim, Ulitzur, & Finberg, 1985).

  • Micellar Systems Thermodynamics : Lisi et al. (1981) studied the thermodynamics of micellar systems, including the activity and entropy of sodium decanoate and N-alkylamine hydrobromides in water. This research is significant for understanding the behavior of surfactants and their applications in various fields (Lisi, Perron, Paquette, & Desnoyers, 1981).

  • Reactive Extraction Mechanisms : Chemarin et al. (2017) provided a detailed study of 3-hydroxypropionic acid reactive extraction with tri-n-octylamine, offering insights into solvent-solute interactions and mechanisms relevant to reactive liquid-liquid extraction processes (Chemarin, Moussa, Chadni, Pollet, Lieben, Allais, Trelea, & Athès, 2017).

  • Nanocrystal Quantum Dot-Titania Nanocomposites : Petruska, Bartko, and Klimov (2004) demonstrated the use of octylamine-modified poly(acrylic acid) in creating robust, alcohol-soluble nanoparticles that can be incorporated into titania matrices. This research indicates the potential of N-octylamine derivatives in nanotechnology (Petruska, Bartko, & Klimov, 2004).

  • Synthesis of N-Alkyl-2-mercapto-1-Octylamines : Vieira Filho et al. (1986) synthesized new N-alkyl-2-mercapto-1-octylamine hydrochlorides, exploring their potential in biological applications, such as activity against infection by Schistosoma mansoni (Vieira Filho, Nelson, & Piló‐Veloso, 1986).

  • Equilibria with Mineral Acids : Bertocci and Rolandi (1961) studied the equilibria between tri-n-octylamine and various mineral acids, contributing to the understanding of chemical interactions and solubility aspects relevant to industrial processes (Bertocci & Rolandi, 1961).

Safety And Hazards

N-Octylamine Hydrobromide can cause skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, medical advice should be sought .

Future Directions

N-Octylamine, the base compound of N-Octylamine Hydrobromide, is used to synthesize amphiphilic copolymers for polymer coating of quantum dots (QDs) to make them water-soluble . This suggests potential future applications in the field of nanotechnology and materials science .

properties

IUPAC Name

octan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N.BrH/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDDQKKGAYONOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698129
Record name Octan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Octylamine hydrobromide

CAS RN

14846-47-0
Record name Octan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-Octylamine Hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Klofutar, Š Paljk - Journal of Inorganic and Nuclear Chemistry, 1978 - Elsevier
… was prepared by introducing hydrogen bromide gas into a cooled n-hexane solution of the amine (0.05 mol of amine) until the white crystals of tri-n-octylamine hydrobromide appeared. …
Number of citations: 3 www.sciencedirect.com
JE Desnoyers, M Arel, PA Leduc - Canadian Journal of …, 1969 - cdnsciencepub.com
… distance of closest approach is approximately the same with all the larger homologs, and this series goes from a relatively simple (NH,Br) to a micellar salt (n-octylamine hydrobromide). …
Number of citations: 69 cdnsciencepub.com
A Flieger, S Przeszlakowski - Talanta, 1982 - Elsevier
Mixtures of gold(III) and iridium(IV) were separated by column extraction chromatography on silica treated with a tri-n-octylamine (TOA) salt. A mixture 2.25M in hydrochloric acid and 5M …
Number of citations: 8 www.sciencedirect.com
JE Desnoyers, M Arel - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
The densities of aqueous solutions of the homologous salts RNH 3 Br, where R varies from H to n-octyl, have been measured at 25 C to the sixth decimal place by a float method. From …
Number of citations: 174 cdnsciencepub.com
PA Leduc, JL Fortier, JE Desnoyers - The Journal of Physical …, 1974 - ACS Publications
The enthalpies of dilution of the homologous salts RNHgBr, where R varies from H to re-octyl, and am-monium acetate were measured in water at 25 for initial concentrations between …
Number of citations: 143 pubs.acs.org
JE Desnoyers, R Francescon, P Picker… - Canadian Journal of …, 1971 - cdnsciencepub.com
… Correcting our results for this exchange heat would indicate that the three lower members of the series are net structure breakers (positive AH,,'), n-octylamine hydrobromide is a net …
Number of citations: 19 cdnsciencepub.com
S Huang, H Shan, W Xuan, W Xu, D Hu… - physica status solidi …, 2022 - Wiley Online Library
… CsPdBr 3 NC film was successfully synthesized via in situ fabrication by dropping antisolvent mesitylene with ligand n-octylamine hydrobromide during the spin-coating process of …
Number of citations: 20 onlinelibrary.wiley.com
B Zhao, X Yan, T Zhang, X Ma, C Liu… - … applied materials & …, 2020 - ACS Publications
… To verify the presence of defect passivation, we also use n-octylamine hydrobromide (OABr) without carrier transfer capability as the surface passivation molecule. An enhanced PL …
Number of citations: 53 pubs.acs.org
W Xuan, H Shan, D Hu, L Zhu, T Guan, Y Zhao… - Materials Today …, 2022 - Elsevier
In this work, we coated perovskite quantum dots (CsPbBr 3 ) with metal oxide (ZnO) by an in-situ oxidation strategy to obtain CsPbBr 3 @ZnO nanocrystals, which effectively improved …
Number of citations: 6 www.sciencedirect.com
R De Lisi, C Ostiguy, G Perron, JE Desnoyers - Journal of Colloid and …, 1979 - Elsevier
The freezing point depressions, enthalpies of dilution, sound velocities, volumetric heat capacities, and densities were measured for nonyltrimethylammonium bromide (NTABr) and …
Number of citations: 193 www.sciencedirect.com

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